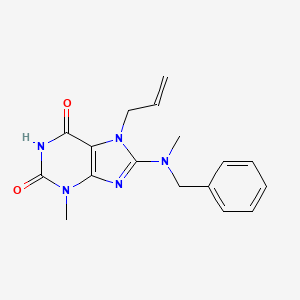![molecular formula C23H18N4O3 B2763986 3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-69-4](/img/structure/B2763986.png)
3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of oxazolo[2,3-f]purine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such complex organic compounds usually involves multiple steps and various types of chemical reactions. For instance, cinnamylamine, a related compound, has been synthesized using metabolic engineering and synthetic biology .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex and would depend on the specific conditions and reagents used. For instance, cinnamylamine has been shown to convert from cinnamaldehyde under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific molecular structure. Some general properties might include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Novel Synthetic Approaches : Research has been dedicated to developing novel synthetic methods for purine derivatives, including those similar in structure to the specified compound. For instance, the synthesis of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffold through an unexpected rearrangement of pyrimido[6,1-b][1,5,3]dioxazepine derivatives offers a mild and efficient approach to obtaining compounds with great structural diversity. The process leverages nucleoside precursors, indicating a flexible method for creating various derivatives with potential biological activities (Mieczkowski et al., 2016).
Biological Activities
- Anticancer Potential : Some derivatives have shown promising anticancer activities in vitro. For example, 1-acyl and 1,2-diacyl-1,2,4-triazolidine-3,5-diones exhibited potent cytotoxic effects against various murine and human cancer cell lines, indicating potential as anticancer agents. Preliminary in vivo activity was also demonstrated, highlighting their therapeutic potential (Hall et al., 1992).
- Antiviral and Antimicrobial Activities : The search for new therapeutic agents has led to the synthesis of triazino and triazolo[4,3-e]purine derivatives, which were evaluated for their antineoplastic, anti-HIV-1, and antimicrobial activities. These studies suggest the potential of purine derivatives in developing new treatments for infectious diseases, although the specific activities of compounds closely related to "3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" would need further exploration (Ashour et al., 2012).
Chemical Properties and Applications
- Microwave-Assisted Synthesis : The microwave-assisted synthesis of cinnamyl long chain aroma esters, which involves the esterification of 3-phenyl-prop-2-en-1-ol with various acidic and diol reagents under solvent-free conditions, demonstrates the utility of rapid synthesis techniques. These methods can potentially be applied to the synthesis of complex purine derivatives, offering a faster route to obtain high yields of targeted compounds (Worzakowska, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-7-phenyl-2-[(E)-3-phenylprop-2-enyl]purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c1-25-20-19(27-15-18(30-22(27)24-20)17-12-6-3-7-13-17)21(28)26(23(25)29)14-8-11-16-9-4-2-5-10-16/h2-13,15H,14H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOIFLCNACLQNS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


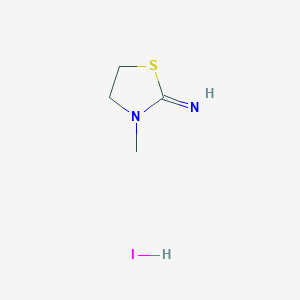
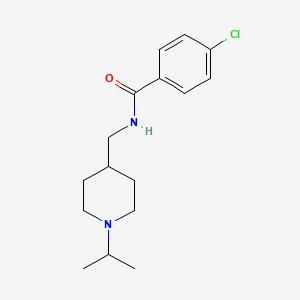
![N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2763912.png)
![5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2763913.png)
![N-[3-[2-(Dimethylamino)-2-oxoethyl]oxetan-3-yl]prop-2-enamide](/img/structure/B2763914.png)
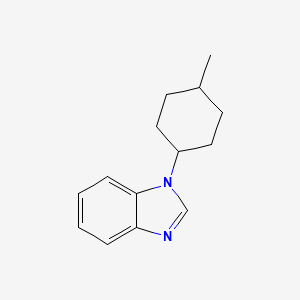
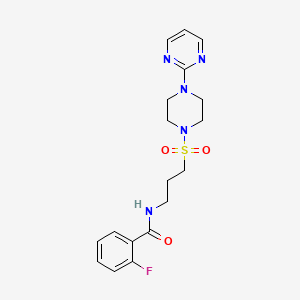
![N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2763918.png)

![3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid](/img/structure/B2763922.png)

![3-[(4-Chlorophenyl)methoxy]pyridazine-4-carboxylic acid](/img/structure/B2763925.png)
